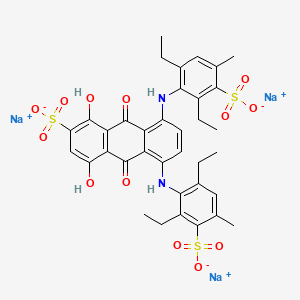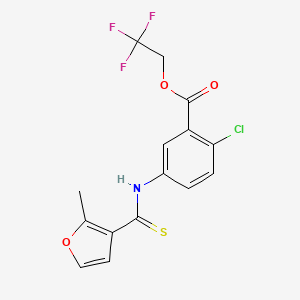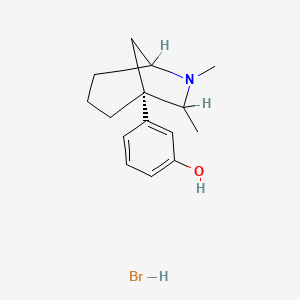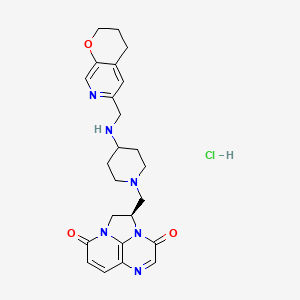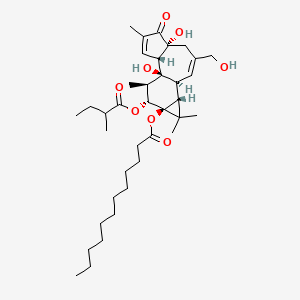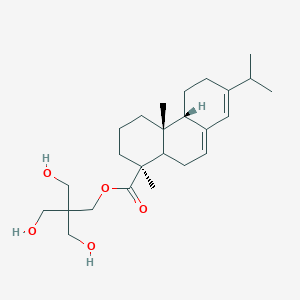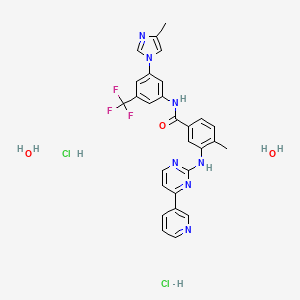
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the hydrazide moiety is formed through the reaction of hydrazine derivatives with carboxylic acid intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
科学研究应用
5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(3,4-Dimethoxyphenyl)-2H-tetrazole-2-acetic acid (3-hydroxybenzylidene)hydrazide include other tetrazole derivatives, hydrazides, and dimethoxyphenyl compounds. Examples include:
- 5-Phenyl-2H-tetrazole-2-acetic acid hydrazide
- 3,4-Dimethoxyphenylhydrazine
- 2H-Tetrazole-2-acetic acid derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
94772-04-0 |
|---|---|
分子式 |
C18H18N6O4 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N6O4/c1-27-15-7-6-13(9-16(15)28-2)18-21-23-24(22-18)11-17(26)20-19-10-12-4-3-5-14(25)8-12/h3-10,25H,11H2,1-2H3,(H,20,26)/b19-10+ |
InChI 键 |
SDJLPTBKDHHYSJ-VXLYETTFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC(=CC=C3)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC(=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




